molecular formula C14H9ClFN5O B2681383 N-(2-(1H-imidazol-1-yl)pyrimidin-5-yl)-2-chloro-6-fluorobenzamide CAS No. 1421456-34-9

N-(2-(1H-imidazol-1-yl)pyrimidin-5-yl)-2-chloro-6-fluorobenzamide

Cat. No. B2681383
CAS RN: 1421456-34-9
M. Wt: 317.71
InChI Key: RCRMYKPRCMSFNS-UHFFFAOYSA-N
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Description

“N-(2-(1H-imidazol-1-yl)pyrimidin-5-yl)-2-chloro-6-fluorobenzamide” is a chemical compound with diverse applications in scientific research. It contains an imidazole ring, which is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . Imidazole is known for its broad range of chemical and biological properties, making it an important synthon in the development of new drugs .


Molecular Structure Analysis

Imidazole is a five-membered heterocyclic moiety that contains two nitrogen atoms, one of which bears a hydrogen atom, and the other is called pyrrole type nitrogen . Due to the presence of a positive charge on either of two nitrogen atoms, it shows two equivalent tautomeric forms .

Scientific Research Applications

Synthesis and Biological Evaluation

A critical area of application for this compound involves the synthesis and biological evaluation of related structures, particularly in the development of agents targeting peripheral benzodiazepine receptors (PBRs). For instance, research has demonstrated the synthesis of fluoroethoxy and fluoropropoxy substituted imidazo[1,2-a]pyridines and pyrazolo[1,5-a]pyrimidines with high affinity and selectivity for PBRs, indicating potential for studying neurodegenerative disorders through positron emission tomography (PET) imaging (Fookes et al., 2008).

Antiproliferative Activity

The compound's framework has also been adapted in the design and synthesis of molecules with significant antiproliferative activity. For instance, the creation of N-{2-[(2-chlorothieno[3,2-d]pyrimidin-4-yl)amino]ethyl}-3-methoxybenzamide showcased marked inhibition against various cancer cell lines, including human colon cancer, lung adenocarcinoma, and gastric cancer cells, highlighting its potential in cancer research (Huang et al., 2020).

Antineoplastic Activity

Further modifications of the imidazo[1,2-a]pyrimidine structure have yielded compounds with variable degrees of antineoplastic activity, as evidenced by the synthesis of benzo[4,5]imidazo[1,2-a]pyrimidine derivatives. These compounds were subjected to the National Cancer Institute's in vitro disease human cell screening panel assay, revealing selective activity against specific cancer cell lines (Abdel-Hafez, 2007).

Imaging Agent Development

In the realm of diagnostic imaging, derivatives of N-(2-(1H-imidazol-1-yl)pyrimidin-5-yl)-2-chloro-6-fluorobenzamide have been explored as potential PET imaging agents for tumor detection. Novel pyrazolo[1,5-a]pyrimidine derivatives were synthesized and labeled with fluorine-18, showing promise as tracers for PET imaging in oncology (Xu et al., 2011).

properties

IUPAC Name

2-chloro-6-fluoro-N-(2-imidazol-1-ylpyrimidin-5-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9ClFN5O/c15-10-2-1-3-11(16)12(10)13(22)20-9-6-18-14(19-7-9)21-5-4-17-8-21/h1-8H,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCRMYKPRCMSFNS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)C(=O)NC2=CN=C(N=C2)N3C=CN=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9ClFN5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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